2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O4S3 and its molecular weight is 437.51. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazoles and indoles are found in many potent biologically active compounds . They have been found to bind with high affinity to multiple receptors , which could potentially be the targets of the compound .
Mode of action
The mode of action of thiazoles and indoles can vary greatly depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Thiazoles and indoles are involved in a wide range of biochemical pathways due to their diverse biological activities. They can affect pathways related to inflammation, cancer, viral infections, and more .
Pharmacokinetics
The ADME properties of thiazoles and indoles can also vary greatly depending on the specific compound. Some are readily absorbed and metabolized, while others may have poor bioavailability .
Result of action
The molecular and cellular effects of thiazoles and indoles can include changes in cell signaling, gene expression, and cellular metabolism, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazoles and indoles .
Properties
IUPAC Name |
2,4-dimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c1-24-9-3-4-10(11(7-9)25-2)13(23)19-15-20-21-16(28-15)27-8-12(22)18-14-17-5-6-26-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHDJQMWJVKJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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